molecular formula C13H10ClFN2 B12840221 o-Chloro-N-(m-fluorophenyl)benzamidine CAS No. 23564-72-9

o-Chloro-N-(m-fluorophenyl)benzamidine

Cat. No.: B12840221
CAS No.: 23564-72-9
M. Wt: 248.68 g/mol
InChI Key: ALGLYDTUESCZAQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-Fluorophenyl)Benzamidine is a chemical compound known for its unique structural properties and potential applications in various fields It is a derivative of benzamidine, characterized by the presence of a chlorine atom and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-Fluorophenyl)Benzamidine typically involves the reaction of 3-fluoroaniline with 2-chlorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-Fluoroaniline and 2-Chlorobenzoyl Chloride.

    Reaction Conditions: The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Product Isolation: The product is isolated through filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(3-Fluorophenyl)Benzamidine may involve large-scale synthesis using automated reactors. The process parameters are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-Fluorophenyl)Benzamidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The amidine group can be hydrolyzed to form corresponding amides and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzamidines.

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amines or reduced benzamidines.

Scientific Research Applications

2-Chloro-N-(3-Fluorophenyl)Benzamidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-Fluorophenyl)Benzamidine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-Fluorophenyl)Benzamidine
  • 2-Chloro-N-(4-Fluorophenyl)Benzamidine
  • 2-Chloro-N-(3-Methoxyphenyl)Benzamidine

Uniqueness

2-Chloro-N-(3-Fluorophenyl)Benzamidine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and valuable for specific applications.

Properties

CAS No.

23564-72-9

Molecular Formula

C13H10ClFN2

Molecular Weight

248.68 g/mol

IUPAC Name

2-chloro-N'-(3-fluorophenyl)benzenecarboximidamide

InChI

InChI=1S/C13H10ClFN2/c14-12-7-2-1-6-11(12)13(16)17-10-5-3-4-9(15)8-10/h1-8H,(H2,16,17)

InChI Key

ALGLYDTUESCZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=NC2=CC(=CC=C2)F)N)Cl

Origin of Product

United States

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